molecular formula C12H8O4 B282150 2-Formylphenyl 2-furoate

2-Formylphenyl 2-furoate

Cat. No.: B282150
M. Wt: 216.19 g/mol
InChI Key: LLEKWTXOLYKSPR-UHFFFAOYSA-N
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Description

2-Formylphenyl 2-furoate is an ester derivative of 2-furoic acid, featuring a formyl-substituted phenyl group linked to the furan ring via an ester bond. The formyl group on the phenyl ring may enhance its utility in pharmaceutical or materials science applications, acting as a reactive site for further functionalization .

Properties

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

(2-formylphenyl) furan-2-carboxylate

InChI

InChI=1S/C12H8O4/c13-8-9-4-1-2-5-10(9)16-12(14)11-6-3-7-15-11/h1-8H

InChI Key

LLEKWTXOLYKSPR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=CO2

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Alkyl 2-Furoates

Alkyl esters of 2-furoic acid, such as methyl 2-furoate and ethyl 2-furoate , are well-studied for their olfactory properties and metabolic pathways.

  • Odor Profiles: Methyl 2-furoate (1) and ethyl 2-furoate (2) exhibit "sweet" and "acid" notes, while allyl 2-furoate (3) has a distinct "decayed" odor due to its alkenyl group . Ethyl 2-furoate is uniquely associated with "urinous" characteristics, highlighting how minor structural changes (e.g., alkyl chain length) alter sensory properties .
  • Metabolism: Pseudomonas F2 oxidizes 2-furoate to 2-oxoglutarate via a CoA- and ATP-dependent pathway. This process is resistant to inhibitors like EDTA and cyanide, suggesting a non-cytochrome-mediated mechanism .
  • Physical Properties :
    • Allyl 2-furoate has a boiling point of 206–209°C, typical of volatile esters used in flavor industries .
Table 1: Key Properties of Alkyl 2-Furoates
Compound Molecular Formula Boiling Point (°C) Odor Profile Key Applications
Methyl 2-furoate C₆H₆O₃ N/A Sweet, acid Flavoring agents
Ethyl 2-furoate C₇H₈O₃ N/A Sweet, acid, urinous Wine volatiles
Allyl 2-furoate C₈H₈O₃ 206–209 Decayed, herbal Fragrance synthesis

Substituted Phenyl 2-Furoates

Phenyl esters with functional groups on the aromatic ring demonstrate diverse reactivity and applications:

  • 3-(Ethoxycarbonyl)phenyl 2-furoate (C₁₄H₁₂O₅):
    • Features an ethoxycarbonyl group, enhancing solubility for pharmaceutical intermediates. Molecular weight: 260.24 .
  • 2-Ethoxy-4-formylphenyl 2-furoate (C₁₄H₁₂O₅):
    • Combines ethoxy and formyl groups, offering dual reactive sites for further synthesis .
Table 2: Structural and Functional Comparison of Phenyl 2-Furoates
Compound Molecular Formula Molecular Weight Key Functional Groups Potential Applications
2-Formylphenyl 2-furoate C₁₂H₈O₄ 216.19 Formyl Drug intermediates
3-(Ethoxycarbonyl)phenyl 2-furoate C₁₄H₁₂O₅ 260.24 Ethoxycarbonyl Synthetic chemistry
4-(2-Benzoylcarbohydrazonoyl)phenyl... C₁₉H₁₄N₂O₄ 334.33 Carbohydrazone, benzoyl Coordination complexes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-formylphenyl 2-furoate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via esterification of 2-formylphenol with 2-furoyl chloride in anhydrous conditions. Key parameters include stoichiometric control (1:1 molar ratio), use of a base (e.g., pyridine) to neutralize HCl byproducts, and inert atmosphere to prevent hydrolysis. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC. Yield optimization involves temperature control (40–60°C) and solvent selection (e.g., dichloromethane or THF). Post-synthesis purification employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the ester linkage (δ ~7.5–8.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons).
  • IR : Peaks at ~1720 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (aldehyde C=O) validate functional groups.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C12_{12}H10_{10}O4_4, theoretical m/z 234.18) and fragmentation patterns .

Q. How does hydrogen bonding influence the solid-state stability of this compound?

  • Methodological Answer : X-ray crystallography reveals intermolecular hydrogen bonds between the aldehyde group (C=O) and adjacent ester oxygen atoms, forming dimeric or chain motifs. Graph-set analysis (e.g., Etter’s rules) classifies these interactions as D(2,2)\mathbf{D}(2,2) patterns. Stability is enhanced by packing density and hydrogen bond strength, which can be computationally modeled using DFT (e.g., B3LYP/6-311+G(d,p)) to predict lattice energies .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported melting points for this compound?

  • Methodological Answer : Polymorphism or solvent inclusion may cause melting point variations. Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement identifies lattice parameters and unit cell symmetry. For example, orthorhombic vs. monoclinic forms exhibit distinct thermal behaviors. Differential scanning calorimetry (DSC) coupled with SCXRD data can correlate phase transitions with structural motifs .

Q. What experimental and computational approaches are suitable for analyzing the compound’s reactivity under varying pH conditions?

  • Methodological Answer :

  • Experimental : Hydrolysis kinetics are studied via UV-Vis spectroscopy by tracking ester/aldehyde group degradation at pH 2–12. Buffer solutions (e.g., phosphate for neutral, HCl/NaOH for extremes) maintain ionic strength.
  • Computational : Molecular dynamics (MD) simulations (e.g., GROMACS) model protonation states and solvation effects. Transition-state theory predicts activation energies for ester cleavage .

Q. How do competing intermolecular interactions (e.g., π-stacking vs. hydrogen bonding) affect the compound’s crystallinity?

  • Methodological Answer : Competitive interactions are analyzed using Hirshfeld surfaces (CrystalExplorer) and interaction energy calculations (PIXEL method). For this compound, π-stacking (3.5–4.0 Å interplanar distances) may dominate in non-polar solvents, while polar solvents favor hydrogen-bonded networks. Synchrotron powder XRD quantifies crystallinity changes under solvent-vapor annealing .

Q. What strategies mitigate decomposition during long-term storage of this compound?

  • Methodological Answer : Stability is assessed via accelerated aging studies (40°C/75% RH for 6 months) with LC-MS monitoring. Argon-filled amber vials reduce oxidation and photodegradation. Co-crystallization with stabilizing agents (e.g., caffeine) or lyophilization improves thermal resilience. Degradation pathways are identified using QTOF-MS/MS fragmentation .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Contradictions arise from impurities or measurement techniques. Validate via:

  • Gravimetric Analysis : Saturate solvents (DMF, DMSO) at 25°C, filter, and evaporate to constant weight.
  • Hansen Solubility Parameters : Compare experimental solubility with HSPiP-predicted values (δd_d, δp_p, δh_h). Discrepancies >10% indicate measurement errors or polymorphic interference .

Q. What statistical methods are recommended for reconciling inconsistent bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to isolate variables (e.g., purity, assay type). Use Bland-Altman plots to assess inter-lab variability. Cross-validate with orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) to confirm SAR trends .

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